REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[CH2:14][C:15](O)=[O:16].C(Cl)Cl.C(=O)([O-])O.[Na+]>O1CCCC1>[F:3][C:4]1[C:5]([CH2:14][CH2:15][OH:16])=[C:6]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:8][C:9]=1[F:10] |f:0.1,4.5|
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Name
|
|
Quantity
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19.8 g
|
Type
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reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=CC=C1F)[N+](=O)[O-])CC(=O)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while the mixed solution was cooled on ice below 10° C.
|
Type
|
CUSTOM
|
Details
|
a solution obtained
|
Type
|
ADDITION
|
Details
|
was dropped to the mixed solution through 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was dropped to the reaction solution through 1 hour below 10° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
while well stirring this solution
|
Type
|
ADDITION
|
Details
|
the reaction solution was slowly added to this solution
|
Type
|
STIRRING
|
Details
|
The obtained solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over magnesium sulfate, solvent
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1F)[N+](=O)[O-])CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |